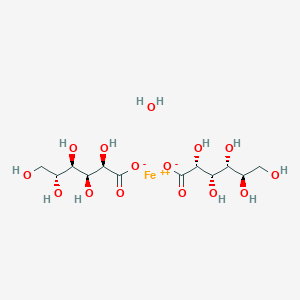

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

Description

Properties

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS No. |

22830-45-1 |

Molecular Formula |

C6H14FeO8 |

Molecular Weight |

270.02 g/mol |

IUPAC Name |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |

InChI |

InChI=1S/C6H12O7.Fe.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/t2-,3-,4+,5-;;/m1../s1 |

InChI Key |

WQHWCCNWPQBFKI-ZBHRUSISSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

physical_description |

Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar |

Related CAS |

526-95-4 (Parent) |

solubility |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be synthesized by reacting iron(II) sulfate with gluconic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the solid iron(II) gluconate hydrate .

Industrial Production Methods: In industrial settings, the production of iron(II) gluconate hydrate involves the same basic principles but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is often dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be oxidized to iron(III) gluconate in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.

Substitution: The gluconate ligand can be substituted with other ligands in the presence of suitable reagents and conditions.

Major Products:

Oxidation: Iron(III) gluconate

Reduction: Iron(II) gluconate

Substitution: Various iron(II) complexes depending on the substituting ligand.

Scientific Research Applications

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has a wide range of applications in scientific research:

Chemistry:

- Used as a reagent in various chemical syntheses and reactions.

- Employed in the preparation of iron-based catalysts .

Biology:

- Utilized in studies related to iron metabolism and transport in biological systems.

- Investigated for its role in cellular respiration and enzyme function .

Medicine:

- Commonly used as an iron supplement to treat iron-deficiency anemia.

- Studied for its bioavailability and efficacy compared to other iron supplements .

Industry:

Mechanism of Action

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate exerts its effects primarily through its role in iron supplementation. Iron is a crucial component of hemoglobin, the protein responsible for oxygen transport in the blood. iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate provides a bioavailable form of iron that can be readily absorbed and utilized by the body. The compound is absorbed in the small intestine, where it is transported to the bone marrow for hemoglobin synthesis .

Molecular Targets and Pathways:

Hemoglobin Synthesis: Iron is incorporated into the heme group of hemoglobin, enabling oxygen binding and transport.

Enzyme Function: Iron acts as a cofactor for various enzymes involved in cellular respiration and energy production.

Comparison with Similar Compounds

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be compared with other iron supplements such as iron(II) sulfate, iron(III) gluconate, and iron(II) fumarate:

Iron(II) Sulfate:

- Higher iron content per dose but may cause more gastrointestinal side effects.

Iron(III) Gluconate:

- Less bioavailable compared to iron(II) gluconate hydrate but may be better tolerated in some individuals.

Iron(II) Fumarate:

Uniqueness: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is unique in its balance of bioavailability and tolerability, making it a preferred choice for many individuals requiring iron supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.